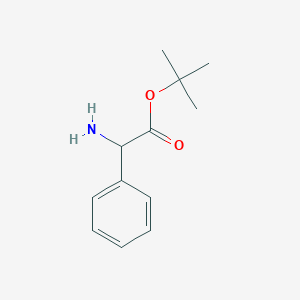

Tert-butyl 2-amino-2-phenylacetate

説明

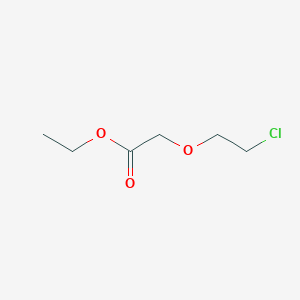

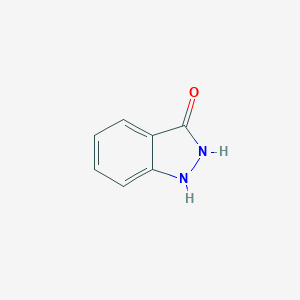

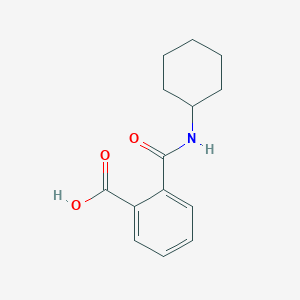

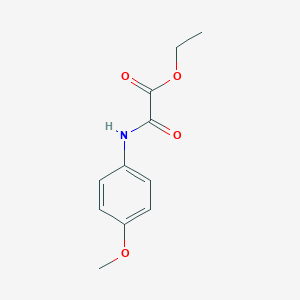

Tert-butyl 2-amino-2-phenylacetate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of tert-butyl 2-amino-2-phenylacetate can be achieved through various methods. One such method involves the use of tert-butylamine, which is produced commercially by the direct amination of isobutylene using zeolite catalysts . Another method involves the transesterification of β-keto esters . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-amino-2-phenylacetate is 1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

Tert-butyl 2-amino-2-phenylacetate can undergo various chemical reactions. For instance, it can participate in the transesterification of β-keto esters . This reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

Physical And Chemical Properties Analysis

Tert-butyl 2-amino-2-phenylacetate is a solid at room temperature . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . .

科学的研究の応用

Synthesis of Derivatives for Industrial Applications :Tert-butyl 2-amino-2-phenylacetate is involved in synthesizing thio-1,3,4-oxadiazol-2-yl derivatives with potential industrial applications. These derivatives are synthesized via a series of reactions starting from (S)-2-amino-2-phenylacetic acid. The resulting compounds are analyzed for their chemical structure and properties, including thermal stability and suitability for photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Acylating Reagent for Amines :Tert-butyl amino carbonate, a related compound, has been used as an acylating reagent for different amino acids or amines. Its reactivity in water or aqueous dioxane is notable, and it retains this acylating ability even in acidic solutions. This compound provides an efficient way to obtain pure BOC-amino acids (Harris & Wilson, 2009).

Protecting Agent in Chemical Synthesis :Tert-butyl 2-amino-2-phenylacetate is utilized as a protecting agent in the synthesis of various compounds, like 2-aminomethylphenylacetic acid, an intermediate in ceforanide production. This compound provides effective amino group protection during synthesis (Zhao, Wang, & Liu, 2014).

NMR Tag for High-Molecular-Weight Systems :Derivatives of tert-butyl 2-amino-2-phenylacetate, like O-tert-Butyltyrosine, have been used in NMR spectroscopy. They serve as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities in proteins, offering a non-isotope labeling approach (Chen et al., 2015).

Enantioselective Sensing of Chiral Amino Alcohols :The compound has been involved in the synthesis of a fluorescent scandium complex used for enantioselective sensing of chiral amino alcohols. This application is significant in assessing the total amount and enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Role in Photocatalytic Degradation Studies :Tert-butyl 2-amino-2-phenylacetate is studied in the context of photocatalytic degradation. It's involved in research examining the transformation of pharmaceutical agents under solar irradiation using titanium dioxide as a photocatalyst. This research contributes to understanding the environmental impact and degradation pathways of pharmaceutical compounds (Sakkas et al., 2007).

Safety And Hazards

Tert-butyl 2-amino-2-phenylacetate is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

特性

IUPAC Name |

tert-butyl 2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-2-phenylacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)